Fmoc-Cys(tBu)-OH

Catalog No.
S1768146
CAS No.
67436-13-9
M.F
C22H25NO4S
M. Wt
399.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(tBu)-OH

CAS Number

67436-13-9

Product Name

Fmoc-Cys(tBu)-OH

IUPAC Name

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

IXAYZHCPEYTWHW-UHFFFAOYSA-N

SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Cys(tBu)-OH;67436-13-9;Fmoc-S-tert-butyl-L-cysteine;Fmoc-S-t-butyl-L-cysteine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoicacid;Nalpha-Fmoc-S-tert-butyl-L-cysteine;AmbotzFAA1716;PubChem19015;KSC357Q6H;47516_ALDRICH;Fmoc-S-tert.butyl-L-cysteine;SCHEMBL119702;47516_FLUKA;CTK2F7863;FMOC-L-CYS(T-BUTHIO)-OH;MolPort-003-934-139;N|A-Fmoc-S-tert-butyl-L-cysteine;N-Fmoc-S-(tert-butyl)-L-cysteine;ZINC2384758;ANW-35337;CF-475;MFCD00037130;AKOS015837272;AKOS015906316;AM81675

Canonical SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Cys(tBu)-OH, also known as Nalpha-Fmoc-S-tert-butyl-L-cysteine, is a valuable building block in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for constructing peptides, which are chains of amino acids, in a controlled and stepwise manner.

Role in Peptide Synthesis

Fmoc-Cys(tBu)-OH functions as a protected amino acid derivative. It contains two important chemical modifications:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This group is attached to the amino group (N-terminus) of the cysteine and serves as a temporary protecting group. During SPPS, the Fmoc group prevents unwanted reactions at the N-terminus while allowing the formation of peptide bonds between other amino acids. The Fmoc group can be selectively removed under specific conditions, allowing for chain elongation [].
  • tBu (tert-Butyl) group: This group is attached to the thiol (sulfhydryl) group of the cysteine and protects it from unwanted side reactions during SPPS. This is particularly important because the thiol group in cysteine is highly reactive and can form unwanted disulfides or interact with other functional groups in the peptide chain. The tBu group is typically removed under acidic conditions after peptide synthesis is complete, revealing the free thiol group of cysteine [, ].

Advantages of Fmoc-Cys(tBu)-OH:

  • High purity: Commercially available Fmoc-Cys(tBu)-OH is typically of high purity (≥98%), ensuring reliable results in SPPS [].
  • Compatibility with SPPS protocols: The Fmoc and tBu protecting groups are compatible with standard Fmoc-based SPPS protocols, allowing for straightforward incorporation of cysteine residues into peptides [].
  • Specific deprotection: The Fmoc and tBu groups can be selectively removed under different conditions, enabling controlled deprotection and chain elongation during SPPS [, ].

Applications:

Fmoc-Cys(tBu)-OH is widely used in the synthesis of various peptides for diverse research purposes, including:

  • Drug discovery: Peptides containing cysteine can be potential drug candidates, and Fmoc-Cys(tBu)-OH enables the incorporation of cysteine residues into these molecules during synthesis [].
  • Protein engineering: Fmoc-Cys(tBu)-OH is employed to introduce cysteine residues into modified proteins with desired properties, such as improved stability or specific functionalities [].
  • Functional studies: Peptides containing cysteine can be used to study protein-protein interactions, enzyme activity, and other biological processes, and Fmoc-Cys(tBu)-OH facilitates the synthesis of these peptides for such investigations [].

Fmoc-Cysteine (tert-butyl) alcohol, commonly referred to as Fmoc-Cys(tBu)-OH, is a derivative of the amino acid cysteine, characterized by its unique structure that includes a tert-butyl protecting group and an Fmoc (9-fluorenylmethoxycarbonyl) group. The compound's IUPAC name is 3-(tert-butylsulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, and its molecular formula is C22H25NO4S . This compound is particularly valuable in peptide synthesis due to its stability and the ability to selectively protect the thiol group of cysteine, which is prone to oxidation.

Essential for peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for subsequent coupling reactions with other amino acids. The tert-butyl group provides a stable protection for the thiol group during synthesis but can be removed through specific reagents like MeSiCl3/PhSOPh, facilitating cyclization without scrambling .

Key Reactions:

  • Deprotection of Fmoc Group:
    • Reaction: Fmoc-Cys(tBu)-OH + Piperidine → Cys(tBu)-OH + Fmoc
  • Removal of Tert-Butyl Group:
    • Reaction: Fmoc-Cys(tBu)-OH + MeSiCl3/PhSOPh → Cys-OH + cyclized product

Cysteine derivatives like Fmoc-Cys(tBu)-OH are crucial in biological systems due to their role in protein structure and function. Cysteine residues are involved in forming disulfide bonds, which stabilize protein conformation. The unique properties of Fmoc-Cys(tBu)-OH allow for the introduction of cysteine into peptides while maintaining the integrity of the thiol group until desired .

The synthesis of Fmoc-Cys(tBu)-OH typically involves several steps:

  • Protection of Cysteine: The thiol group is protected using a tert-butyl group.
  • Fmoc Protection: The amino group is protected with the Fmoc group.
  • Purification: The final product is purified using techniques such as chromatography.

One common method involves starting from cysteine and applying standard solid-phase peptide synthesis (SPPS) techniques .

Fmoc-Cys(tBu)-OH is widely used in peptide synthesis, particularly in the construction of peptides that require stable cysteine residues. Its applications include:

  • Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.
  • Drug Development: Involved in synthesizing biologically active peptides for therapeutic applications.
  • Bioconjugation: Utilized in creating conjugates with other biomolecules due to its reactive thiol group.

Studies on Fmoc-Cys(tBu)-OH have shown that it interacts favorably with other amino acids during peptide assembly. Its stability under various conditions makes it an ideal candidate for exploring interactions within peptide sequences. For example, when incorporated into peptides, it can form disulfide bonds with other cysteine residues, enhancing the structural integrity of the resulting peptides .

Several compounds share structural similarities with Fmoc-Cys(tBu)-OH, each possessing unique properties that differentiate them:

Compound NameStructure FeaturesUnique Properties
Fmoc-CysteineNo tert-butyl protectionMore reactive thiol group
Acetyl-CysteineAcetyl protecting groupLess stable than tert-butyl; easier deprotection
Trityl-CysteineTrityl protecting groupProvides strong protection but bulkier
Boc-CysteineBoc protecting groupStable under acidic conditions

Uniqueness of Fmoc-Cys(tBu)-OH

The combination of the Fmoc and tert-butyl groups provides a balance between stability and reactivity, making Fmoc-Cys(tBu)-OH particularly advantageous for complex peptide syntheses where control over thiol reactivity is crucial .

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

399.15042945 g/mol

Monoisotopic Mass

399.15042945 g/mol

Heavy Atom Count

28

Other CAS

67436-13-9

Dates

Modify: 2023-08-15

The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis

S N McCurdy
PMID: 2577698   DOI:

Abstract

Fmoc-Cys(t-Bu)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH exhibit excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis on the Applied Biosystems Model 431A peptide synthesizer. The actual 5% scavenger mixture will vary according to the particular amino acid residues present. As was previously mentioned, an anisole/ethanedithiol/ethylmethylsulfide mixture (3:1:1) works well as a general scavenger solution for TFA cleavage of Fmoc synthesized peptide resins. It also may be possible to use lower acid (TFA) concentrations. The syntheses and workups of the peptide Somatostatin utilizing these derivatives demonstrate the ease of using these cysteine derivatives with the Fmoc chemistry approach. The use of either the t-Bu or the Acm moiety produces a peptide containing protected thiol groups after cleavage with 95% TFA. The Fmoc-Cys(Trt)-OH derivative is efficiently deprotected using 95% TFA. This investigation should provide further insight into synthesis options and cleavage protocols when working with cysteine-containing peptides.


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